molecular formula C9H9NO4 B102365 Leucodopachrome CAS No. 18766-67-1

Leucodopachrome

Cat. No.: B102365
CAS No.: 18766-67-1
M. Wt: 195.17 g/mol
InChI Key: JDWYRSDDJVCWPB-LURJTMIESA-N
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Description

Leucodopachrome is an indolic intermediate in the melanogenesis pathway, formed non-enzymatically from dopaquinone through cyclization. This reaction is pH-dependent, occurring optimally at a pH greater than 4. This compound plays a crucial role in the biosynthesis of melanin, a pigment responsible for coloration in human skin, hair, and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leucodopachrome is synthesized through the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone, followed by intramolecular cyclization. The reaction involves the loss of four electrons and is sensitive to pH variations . The optimal pH for this reaction is around 6.8, which is conducive to melanin synthesis in human pigment cell lysates .

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its intermediate nature in the melanogenesis pathway. the production of its precursor, L-DOPA, involves various methods such as chemical synthesis, plant extraction, enzyme catalysis, and microbial fermentation. Chemical synthesis involves multiple steps and the use of high temperatures and pressures, while plant extraction and enzyme catalysis offer more environmentally friendly alternatives .

Mechanism of Action

Leucodopachrome exerts its effects through its role in the melanogenesis pathway. The mechanism involves the oxidation of L-DOPA to dopaquinone, followed by intramolecular cyclization to form this compound. This intermediate can then be further oxidized to dopachrome, which eventually leads to the formation of melanin . The molecular targets include enzymes such as tyrosinase, which catalyze the oxidation reactions .

Properties

IUPAC Name

(2S)-5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10-12H,1H2,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWYRSDDJVCWPB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC(=C(C=C21)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=CC(=C(C=C21)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172072
Record name Leukodopachrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leucodopachrome
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18766-67-1
Record name Cyclo-DOPA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18766-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leukodopachrome
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018766671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leukodopachrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Leucodopachrome
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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